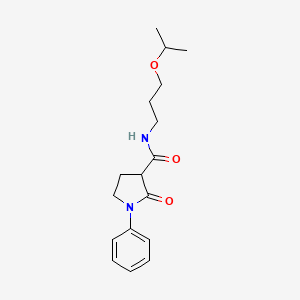
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPB is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide involves its ability to inhibit the activity of certain ion channels in the brain, specifically the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the sensation of pain and heat, and its inhibition by N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has been found to reduce pain and inflammation in animal models. N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has also been shown to inhibit the activity of other ion channels, including the acid-sensing ion channel 3 (ASIC3) and the voltage-gated sodium channel Nav1.7, which are involved in pain sensation and transmission.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of ion channels, anti-inflammatory activity, and reduction of pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models, which could make it useful in the study of mood disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromophenyl)-4-phenoxybenzenesulfonamide in lab experiments is its specificity for certain ion channels, which allows for targeted inhibition of pain and inflammation. However, N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has also been found to have off-target effects on other ion channels, which could complicate its use in certain experiments. Additionally, the solubility of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide can be a limitation, as it is relatively insoluble in water and requires the use of organic solvents for administration.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-4-phenoxybenzenesulfonamide, including further optimization of its synthesis method, exploration of its potential applications in the study of neurological and inflammatory diseases, and investigation of its off-target effects on other ion channels. Additionally, there is a need for more studies on the pharmacokinetics and toxicity of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide, as well as its potential interactions with other drugs. Overall, N-(4-bromophenyl)-4-phenoxybenzenesulfonamide shows great promise as a tool for scientific research, and further investigation into its properties and applications could lead to important advances in the fields of neuroscience and medicine.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide involves several steps, starting with the reaction of 4-bromophenylamine with p-phenoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(4-bromophenyl)-4-phenoxybenzenesulfonamide in its pure form. This synthesis method has been optimized over the years to improve yield and purity, and it has been found to be relatively straightforward and efficient.
Scientific Research Applications
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to inhibit the activity of certain ion channels in the brain, which makes it a promising candidate for use in the study of neurological disorders such as epilepsy and chronic pain. N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has also been shown to have anti-inflammatory properties, which could make it useful in the study of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3S/c19-14-6-8-15(9-7-14)20-24(21,22)18-12-10-17(11-13-18)23-16-4-2-1-3-5-16/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVCAWMUIVPHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6032650.png)
![2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6032658.png)
![4-[(2-hydroxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6032669.png)
![4-[6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6032673.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate](/img/structure/B6032680.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6032687.png)
![4-methoxy-N-({1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6032691.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6032692.png)
![4-[(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6032699.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B6032703.png)


![3-benzyl-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6032743.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)